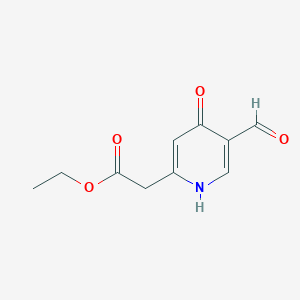
Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of both formyl and hydroxyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate typically involves the reaction of 5-formyl-4-hydroxypyridine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The reaction can be represented as follows:
[ \text{5-formyl-4-hydroxypyridine} + \text{ethyl acetate} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields significantly .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-formyl-4-oxopyridin-2-yl acetate.
Reduction: Ethyl (5-hydroxymethyl-4-hydroxypyridin-2-YL)acetate.
Substitution: Ethyl (5-formyl-4-aminopyridin-2-YL)acetate.
Scientific Research Applications
Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyridine-based pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl (5-formyl-4-hydroxypyridin-2-YL)acetate involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active pyridine derivative. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Ethyl butanoate: Known for its fruity odor and used in perfumes and flavorings.
Methyl butanoate: Another ester with a pleasant smell, used in the fragrance industry.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(5-formyl-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)4-8-3-9(13)7(6-12)5-11-8/h3,5-6H,2,4H2,1H3,(H,11,13) |
InChI Key |
GNUCRTWTPJGUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)C(=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















